4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with appropriate reagents. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired pyrazolopyridine structure . This method is known for its simplicity and efficiency in constructing the heterocyclic system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups at the methoxy or methyl positions.
Scientific Research Applications
4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of kinase inhibition, the pyrazolo portion of the compound acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with amino acid residues in the active site of the kinase . This binding disrupts the kinase’s activity, leading to the inhibition of cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another member of the pyrazolopyridine family with a quinoline ring system.
1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
1H-Pyrazolo[4,3-e][1,2,4]triazine: A compound with a triazine ring fused to the pyrazole ring.
Uniqueness
4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of methoxy and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
4-methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7(12-2)6-4-9-11-8(6)10-5/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEIIZMEWAJFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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